molecular formula C14H20 B14570852 1-(4,4-Dimethylpent-2-en-2-yl)-3-methylbenzene CAS No. 61716-33-4

1-(4,4-Dimethylpent-2-en-2-yl)-3-methylbenzene

Cat. No.: B14570852
CAS No.: 61716-33-4
M. Wt: 188.31 g/mol
InChI Key: FYCRAQKZWJPMBI-UHFFFAOYSA-N
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Description

1-(4,4-Dimethylpent-2-en-2-yl)-3-methylbenzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a 4,4-dimethylpent-2-en-2-yl group and a methyl group

Chemical Reactions Analysis

1-(4,4-Dimethylpent-2-en-2-yl)-3-methylbenzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration typically yields nitro derivatives, while halogenation results in halogenated benzene compounds.

Scientific Research Applications

1-(4,4-Dimethylpent-2-en-2-yl)-3-methylbenzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving aromatic hydrocarbons.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism by which 1-(4,4-Dimethylpent-2-en-2-yl)-3-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. These interactions can modulate the activity of target proteins and alter cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

1-(4,4-Dimethylpent-2-en-2-yl)-3-methylbenzene can be compared to other similar compounds, such as:

    Toluene: A simple methyl-substituted benzene, which is less complex and has different reactivity and applications.

    Cumene: Another alkyl-substituted benzene, which is used primarily in the production of phenol and acetone.

    Xylene: A dimethyl-substituted benzene with isomers that have distinct properties and uses in the chemical industry.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.

Properties

CAS No.

61716-33-4

Molecular Formula

C14H20

Molecular Weight

188.31 g/mol

IUPAC Name

1-(4,4-dimethylpent-2-en-2-yl)-3-methylbenzene

InChI

InChI=1S/C14H20/c1-11-7-6-8-13(9-11)12(2)10-14(3,4)5/h6-10H,1-5H3

InChI Key

FYCRAQKZWJPMBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=CC(C)(C)C)C

Origin of Product

United States

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